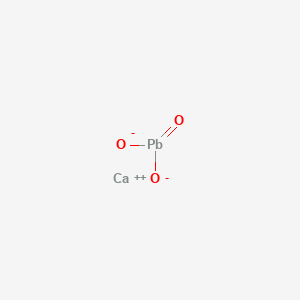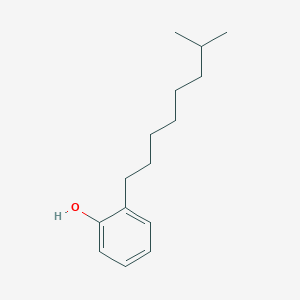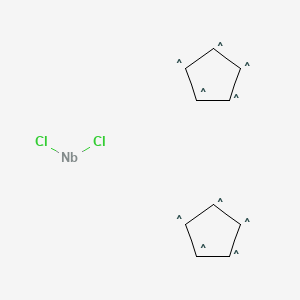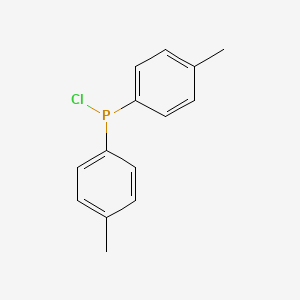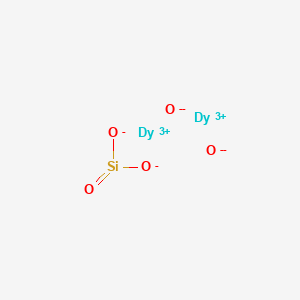
ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate is an organic compound with the molecular formula C9H18N2O3 This compound is a derivative of β-alanine and is characterized by the presence of both amino and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate typically involves the reaction of β-alanine ethyl ester with methylamine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation Products: Oxidized derivatives with modified amino groups.
Reduction Products: Alcohol derivatives with hydroxyl groups.
Substitution Products: Compounds with different nucleophiles replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-((3-Ethoxy-3-oxopropyl)(Methyl)amino)propanoate
- Methyl 3-((3-Methoxy-3-oxopropyl)(Methyl)amino)propanoate
- Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)amino)propanoate
Uniqueness: Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
1249648-52-9 |
|---|---|
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
202.25082 |
Synonyme |
ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


